
(Z)-N-(5-(2-chlorobenzyl)thiazol-2-yl)-4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a larger family of thiazolidinone derivatives, which have garnered attention for their broad range of biological activities and chemical functionalities. Thiazolidinones are a cornerstone in medicinal chemistry, often serving as key intermediates or final products in the synthesis of compounds with potential therapeutic applications.
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds similar to the one , typically involves the condensation of various aldehydes with mercaptoacetic acid in the presence of a base, leading to the formation of 4-thioxothiazolidinones. This method has been widely applied due to its efficiency and the high yields of desired products (Khelloul et al., 2016).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by X-ray diffraction, NMR spectroscopy, and computational studies. These analyses provide insights into the geometric parameters, dihedral angles, and non-planar structures of the molecules. For instance, the study of a related compound revealed intra- and intermolecular contacts indicative of its structural complexity and potential for forming supramolecular assemblies (Delgado et al., 2005).
Chemical Reactions and Properties
Thiazolidinones undergo various chemical reactions, highlighting their reactivity and versatility. They can react with nitrile oxides, thiols, and other nucleophiles to form a wide range of derivatives with diverse chemical properties. For example, the addition reaction of o-aminobenzenethiol to thiazolidinones has been demonstrated to yield compounds with interesting chemical structures and potential biological activities (Nagase, 1974).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. These properties are typically influenced by the substituents on the thiazolidinone ring and can be tailored to achieve desired characteristics for specific applications.
Chemical Properties Analysis
Thiazolidinones exhibit a range of chemical properties, including antibacterial, antifungal, and potential antitumor activities. These properties are attributed to the core thiazolidinone structure and the nature of the substituents, which can be modified to enhance the biological activity of these compounds. Studies have shown that certain thiazolidinone derivatives display significant activity against various bacterial and fungal strains, as well as tumor cell lines (Zala et al., 2015).
Wissenschaftliche Forschungsanwendungen
Supramolecular Structures and Hydrogen Bonding
Research into the supramolecular structures of related thioxothiazolidinone derivatives reveals insights into their hydrogen-bonded dimers, chains, and sheets. These structures exhibit wide angles at the methine C atom, linking two rings, and are characterized by their N-H...O and C-H...π(arene) hydrogen bonds. Such studies provide a foundation for understanding the chemical behavior and potential applications of similar compounds in material science and drug design (Delgado et al., 2005).
Photodynamic Therapy Applications
A specific zinc phthalocyanine derivative exhibits high singlet oxygen quantum yield and is characterized for its photophysical and photochemical properties. Its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy is highlighted, thanks to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Anticancer Activity
Several 4-thiazolidinones containing benzothiazole moiety have been screened for their antitumor properties, with some compounds showing activity against various cancer cell lines. This indicates the potential of thiazolidinone derivatives in developing new anticancer therapies (Havrylyuk et al., 2010).
Antimicrobial and Anticancer Evaluation
A novel series of 4-thiazolidinone derivatives was synthesized and evaluated for their antimicrobial and anticancer potentials. Specific compounds demonstrated notable activity, underscoring the importance of thiazolidinone frameworks in medicinal chemistry for developing new therapeutic agents (Deep et al., 2016).
Eigenschaften
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3S3/c1-32-18-10-8-16(9-11-18)13-21-23(31)29(25(33)35-21)12-4-7-22(30)28-24-27-15-19(34-24)14-17-5-2-3-6-20(17)26/h2-3,5-6,8-11,13,15H,4,7,12,14H2,1H3,(H,27,28,30)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCYNJDFNSZGBM-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

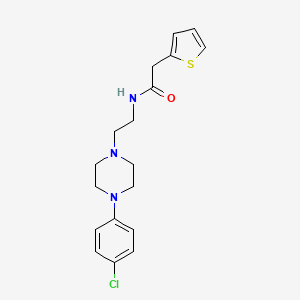
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)
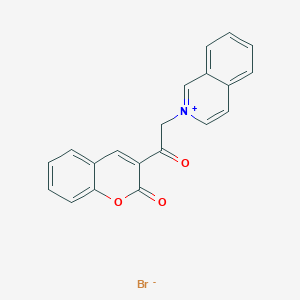

![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)
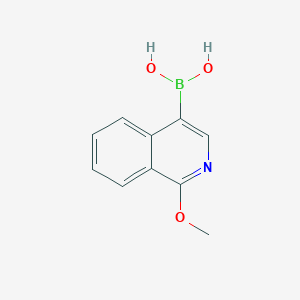
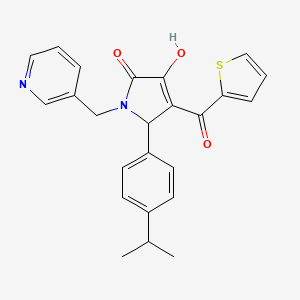
![5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2491291.png)
![Ethyl 2-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2491292.png)
![Methyl (E)-4-[(1-benzylsulfonylpiperidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B2491293.png)
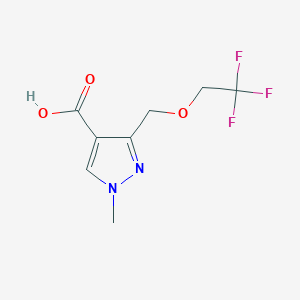
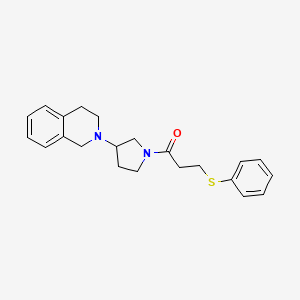
![2-Chloro-N-[3-(1-pyrrolidinyl)propyl]-benzenesulfonamide](/img/structure/B2491300.png)
